Home > Products > Screening Compounds P86807 > ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate -

ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Catalog Number: EVT-15166728
CAS Number:
Molecular Formula: C26H25NO4
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under the category of organic compounds and can be specifically identified as a member of the tetracyclic compounds due to its intricate ring structure.

Source

Information regarding this compound can be sourced from various chemical databases and literature, including DrugBank and specialized chemical research articles. Its structural characteristics and potential biological activities have been documented in scientific publications.

Classification

This compound falls under the classification of tetracyclic compounds and carboxylic esters, with specific relevance in pharmaceutical applications due to its potential interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step synthetic pathways that integrate various organic reactions such as cyclization, esterification, and functional group modifications.

Technical Details

  1. Starting Materials: The synthesis may begin with simpler precursors such as substituted phenyl derivatives and piperidine or pyridine-based compounds.
  2. Reagents: Common reagents include acid chlorides for ester formation and bases for facilitating nucleophilic substitutions.
  3. Conditions: Reactions are generally carried out under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can be represented using various structural formulas:

  • Chemical Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 313.35 g/mol
  • Structural Features: The compound features multiple rings and functional groups including ethers (dioxas) and amines (azatetracycles).

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Chemical Reactions Analysis

Reactions

Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate may undergo several chemical reactions:

  1. Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.
  2. Reduction: Potential reduction of the double bonds in the structure could yield saturated derivatives.
  3. Substitution Reactions: The nitrogen atoms in the structure may participate in nucleophilic substitution reactions.

Technical Details

The reaction conditions such as solvent choice, temperature control, and reaction time are crucial for optimizing yields and minimizing by-products.

Mechanism of Action

Process

The mechanism of action for ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate may involve interactions with specific biological targets such as receptors or enzymes.

Data

Research suggests that compounds with similar structures may exhibit pharmacological effects through modulation of neurotransmitter systems or by acting as enzyme inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically a crystalline solid or powder.
  2. Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  3. Melting Point: Specific melting point data needs to be established through experimental methods.

Chemical Properties

  1. Stability: The compound's stability under various pH conditions is essential for its application in pharmaceutical formulations.
  2. Reactivity: Reactivity towards nucleophiles or electrophiles should be characterized to predict behavior in biological systems.
Applications

Scientific Uses

Ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has potential applications in:

  1. Drug Development: As a lead compound for developing new therapeutic agents targeting neurological disorders or cancer.
  2. Biochemical Research: Studying receptor-ligand interactions and enzyme kinetics.
  3. Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.

Properties

Product Name

ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

IUPAC Name

ethyl 4-methyl-9-(2-phenylethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C26H25NO4/c1-3-29-26(28)22-17(2)31-25-20-12-8-7-11-19(20)24-21(23(22)25)15-27(16-30-24)14-13-18-9-5-4-6-10-18/h4-12H,3,13-16H2,1-2H3

InChI Key

KWHWEJLEJUWSCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCC5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.